Meteneprost potassium
説明
Meteneprost potassium is a compound with the molecular formula C23H37KO4 . It is also known by other names such as 9-Deoxy-9-Methylene-16,16-dimethyl prostaglandin E2, potassium salt .
Molecular Structure Analysis
The molecular structure of Meteneprost potassium includes a potassium ion and a complex organic molecule. The IUPAC name for this molecule is potassium; (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-methylidenecyclopentyl]hept-5-enoate .
Physical And Chemical Properties Analysis
Relevant Papers
One relevant paper titled “Evaluation of meteneprost potassium (a PGE2 analogue) for cervical dilation and side effects in nonpregnant women” was found . Another paper discussed the relationship between melting-related parameters and in vitro drug release from vaginal suppositories, which could be relevant to Meteneprost potassium .
科学的研究の応用
- Meteneprost potassium, an analogue of prostaglandin E2 (PGE2), has been evaluated for its effect on cervical dilation in nonpregnant women . However, the study found no significant change in cervical dilation. Notably, obesity was significantly associated with side effects related to Meteneprost potassium.
- Home-based medical abortion, where a health-care provider administers mifepristone at the clinic and the pregnant woman later takes misoprostol (which includes Meteneprost potassium) at home, has been studied. It simplifies the regimen, improves privacy, and reduces clinic visits .
- Prospective cohort studies have shown no differences in effectiveness or acceptability between home-based and clinic-based medical abortion across countries. Both methods achieve complete abortion rates of 80–99% .
- Women who chose home-based medical abortion were more likely to be satisfied, choose the method again, and recommend it to a friend compared to those who opted for clinic-based abortion .
- Women who took misoprostol (including Meteneprost potassium) at home experienced pain and vomiting that lasted 0.3 days longer than those who took it in a clinic setting .
Cervical Dilation in Nonpregnant Women
Medical Abortion
Safety and Acceptability
Pain and Vomiting Duration
Comparison with Other Regimens
作用機序
Target of Action
Meteneprost potassium is primarily a cervical dilator . It stimulates uterine contractions and dilates the cervical canal . The primary targets of Meteneprost potassium are the smooth muscle cells in the uterus, which it stimulates to contract .
Mode of Action
The compound interacts with its targets by binding to specific receptors on the uterine smooth muscle cells . This binding triggers a cascade of biochemical events that lead to the contraction of these cells . The result is the dilation of the cervical canal .
Biochemical Pathways
It is known that the compound’s action involves the stimulation of uterine contractions, which suggests that it may influence the pathways related to muscle contraction .
Result of Action
The primary result of Meteneprost potassium’s action is the dilation of the cervical canal . This is achieved through the stimulation of uterine contractions . It’s important to note that meteneprost potassium showed no significant change in cervical dilation in non-pregnant women .
Action Environment
The efficacy and stability of Meteneprost potassium can be influenced by various environmental factors. For instance, obesity was found to be significantly associated with side effects
特性
IUPAC Name |
potassium;(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-methylidenecyclopentyl]hept-5-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O4.K/c1-5-6-15-23(3,4)21(25)14-13-19-18(17(2)16-20(19)24)11-9-7-8-10-12-22(26)27;/h7,9,13-14,18-21,24-25H,2,5-6,8,10-12,15-16H2,1,3-4H3,(H,26,27);/q;+1/p-1/b9-7-,14-13+;/t18-,19+,20+,21+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJFDDHQLBRQDS-PWOMVKEHSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C(C=CC1C(CC(=C)C1CC=CCCCC(=O)[O-])O)O.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=C)[C@@H]1C/C=C\CCCC(=O)[O-])O)O.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37KO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Meteneprost potassium | |
CAS RN |
122576-55-0 | |
Record name | Meteneprost potassium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122576550 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METENEPROST POTASSIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66L0AB5SVA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the purpose of studying meteneprost potassium in the context of this research?
A1: The study investigates the efficacy and safety of meteneprost potassium for cervical dilation in nonpregnant women. [] This is important because cervical dilation is often necessary for various gynecological procedures, and understanding the effectiveness and potential side effects of different methods is crucial for improving patient care.
Q2: What type of study design was used to evaluate meteneprost potassium?
A2: While the abstract provided doesn't delve into the specifics of the study design, it mentions the evaluation of "side effects". This suggests a clinical trial format was likely employed to assess the drug's effects in a controlled environment. [] Further details on the study design, patient population, dosage, and specific outcome measures would be needed from the full research paper to gain a comprehensive understanding of the findings.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。